2-Octyn-1-ylamine
Description
Contextualization within Alkynyl Amine Chemistry and Bifunctional Molecules
2-Octyn-1-ylamine belongs to the class of alkynyl amines, a group of organic compounds characterized by the presence of both an alkyne (carbon-carbon triple bond) and an amine (nitrogen-containing) functional group. The strategic placement of the amino group at the propargylic position (adjacent to the triple bond) in this compound imparts unique electronic properties and reactivity to the molecule. This arrangement makes it a prime example of a bifunctional molecule, where each functional group can participate in distinct or concerted chemical transformations.
The study of bifunctional molecules is a cornerstone of organic synthesis, as these compounds allow for the efficient construction of complex structures by leveraging the reactivity of multiple sites within the same molecule. quora.com The interplay between the nucleophilic amine and the electrophilic alkyne in this compound and its derivatives allows for a diverse range of intramolecular and intermolecular reactions, leading to the formation of various heterocyclic and acyclic compounds.
Strategic Importance of the Alkynyl Amine Motif in Chemical Synthesis
The alkynyl amine motif is a highly valuable synthon in organic chemistry. Propargylamines, the class of compounds to which this compound belongs, are key intermediates in the synthesis of a wide array of nitrogen-containing molecules, including many that are biologically active. researchgate.net The most common method for their preparation is the A³-coupling (aldehyde-alkyne-amine) reaction, a multicomponent reaction that efficiently generates propargylamines. researchgate.net
The strategic importance of this motif lies in the versatility of the alkyne and amine functionalities. The alkyne can undergo a variety of transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions. rsc.org The amine group, on the other hand, can be readily functionalized or can act as a directing group in C-H activation reactions. thegauntgroup.com This dual reactivity allows for the rapid elaboration of the this compound scaffold into more complex and functionally diverse molecules. For instance, the alkyne can be used to construct new carbocycles and heterocycles, while the amine can be incorporated into peptide linkages or serve as a handle for further functionalization. rsc.orgrsc.org
Overview of Current Research Trajectories Involving this compound and Related Structural Classes
Current research involving this compound and related alkynyl amines is focused on several key areas, highlighting the compound's versatility and potential.
One significant area of investigation is the development of novel catalytic methodologies that exploit the unique reactivity of the alkynyl amine motif. This includes the use of transition metal catalysts to mediate novel cyclization and annulation reactions, leading to the synthesis of complex heterocyclic frameworks. rsc.org For example, rhodium-catalyzed reactions have been employed for the synthesis of unsymmetric di(heteroaryl) sulfides using related alkyne-containing substrates. researchgate.net
Another major research thrust is the application of alkynyl amines in the synthesis of biologically active molecules and natural products. The propargylamine (B41283) core is a common feature in many pharmaceuticals and agrochemicals. rsc.org Researchers are actively exploring new ways to incorporate the this compound unit into these structures to enhance their biological activity or to develop novel therapeutic agents.
Furthermore, the unique electronic properties of alkynyl amines are being investigated in the context of materials science. The rigid, linear structure of the alkyne, combined with the functionality of the amine, makes these molecules attractive candidates for the development of new organic electronic materials and polymers.
The study of the fundamental reactivity of alkynyl amines also continues to be an active area of research. This includes detailed mechanistic studies of known reactions and the discovery of new transformations. acs.org For example, recent studies have explored the use of photocatalysis to generate α-amino radicals from related amine precursors, opening up new avenues for C-C bond formation. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol nih.gov |
| IUPAC Name | oct-2-yn-1-amine |
| CAS Number | Not available |
Note: Data for this compound is limited. The table will be updated as more information becomes available.
Spectroscopic Data of a Related Compound: 2-Octyn-1-ol
| Spectroscopic Technique | Key Features for 2-Octyn-1-ol |
| Infrared (IR) Spectrum | Presence of a hydroxyl (-OH) stretching band and a weak C≡C stretching band. nist.gov |
| Mass Spectrum (Electron Ionization) | Fragmentation pattern characteristic of an octynol structure. nist.gov |
This data is for 2-Octyn-1-ol and is provided for illustrative purposes due to the lack of specific data for this compound.
Structure
3D Structure
Properties
CAS No. |
206183-09-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
oct-2-yn-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-5,8-9H2,1H3 |
InChI Key |
CFEQWBSLONZMTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Octyn 1 Ylamine and Its Congeners
Direct Synthetic Routes to 2-Octyn-1-ylamine
Direct synthesis of this compound can be approached from two main perspectives: forming the C-N bond by aminating a pre-existing alkyne or constructing the carbon skeleton by introducing the alkynyl group to an amine precursor.
Amination Strategies for Alkynes
One potential route to this compound involves the hydroamination of a terminal alkyne, specifically 1-octyne. Hydroamination is an atom-economical method for forming C-N bonds by the addition of an amine across a C-C multiple bond. mdpi.com The synthesis of a primary amine like this compound via this route is typically a two-step process:
Regioselective Hydroamination: The first step involves the anti-Markovnikov addition of an ammonia (B1221849) equivalent to 1-octyne. This is a challenging transformation, and transition metal catalysts are often required to control the regioselectivity. acs.org Catalytic systems based on rhodium and copper have been developed for the anti-Markovnikov hydroamination of terminal alkynes, which would yield an intermediate aldimine. acs.orgrsc.org
Reduction: The resulting imine intermediate is then reduced to the corresponding primary amine. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. mdpi.comfiveable.me
While feasible, direct hydroamination with ammonia is often less efficient than using primary or secondary amines. mdpi.com Therefore, this route is less commonly employed for simple primary propargylamines compared to multicomponent strategies.
Introduction of the Alkynyl Moiety to Amine Precursors
The most prominent and direct method for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, often referred to as the A³ coupling or Mannich-type reaction. nih.govphytojournal.com This convergent approach allows for the rapid construction of the propargylamine (B41283) skeleton in a single step with high atom economy. phytojournal.com
For the specific synthesis of this compound, the reactants would be:
Alkyne: 1-Heptyne (B1330384)
Aldehyde: Formaldehyde (B43269) (or its equivalent, paraformaldehyde) sciforum.net
Amine: Ammonia
This reaction is typically catalyzed by various transition metals, which activate the C-H bond of the terminal alkyne. phytojournal.com Copper salts, such as copper(I) chloride or bromide, are the most common and inexpensive catalysts for this transformation. nih.govsciforum.net However, other metals have also proven effective, offering different reactivity profiles and substrate scopes.
Below is a table summarizing various catalytic systems used in A³ coupling reactions for the synthesis of propargylamines.
| Catalyst System | Solvent | Temperature | Key Features |
| CuCl | Dioxane | Room Temp. | Inexpensive and widely used for diverse substrates. sciforum.net |
| Silica-supported Copper | Solvent-free | 80 °C | Heterogeneous catalyst that can be recovered and reused. rsc.org |
| Silver Iodide (AgI) | Water | Not specified | Allows the reaction to be performed in water without co-catalysts. organic-chemistry.org |
| Gold(III) Salen Complex | Water | 40 °C | Provides excellent yields in water at moderate temperatures. organic-chemistry.org |
| Zinc(II) Triflate (Zn(OTf)₂) | Solvent-free | Not specified | Effective, recyclable, and inexpensive catalyst. organic-chemistry.org |
The general mechanism involves the formation of an iminium ion from the reaction of formaldehyde and ammonia, followed by the nucleophilic attack of a metal acetylide, which is formed in situ from 1-heptyne and the metal catalyst. nih.gov
Synthesis of Substituted this compound Derivatives
Beyond the parent compound, methodologies exist to generate a diverse range of substituted congeners by modifying the carbon skeleton or the functional groups present on the this compound scaffold.
Alkylation Approaches for Chain Extension
Alkylation is a fundamental C-C bond-forming reaction that can be used to extend the carbon chain of an alkynyl amine. wikipedia.orgmt.com Starting from a simpler precursor like propargylamine (3-amino-1-propyne), one can synthesize this compound or its N-substituted derivatives.
The process involves two key steps:
Deprotonation: The terminal alkyne of the starting propargylamine is deprotonated using a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a nucleophilic acetylide. finechemical.net
Nucleophilic Substitution: The resulting acetylide is then reacted with an appropriate alkylating agent, such as 1-bromopentane, in an Sₙ2 reaction to form the desired extended carbon chain. wikipedia.orgfinechemical.net
This strategy is highly versatile for creating a library of alkynyl amines with varying chain lengths. Similarly, N-alkylation can be performed on the primary amine of this compound to introduce substituents on the nitrogen atom, leading to secondary or tertiary amine derivatives.
Functional Group Interconversions on the Alkynyl Amine Scaffold
Functional group interconversion (FGI) provides powerful tools to modify the this compound structure, allowing for the synthesis of a wide array of derivatives. fiveable.mescribd.com Both the amine and the alkyne moieties are amenable to various chemical transformations.
Transformations of the Amine Group:
Acylation: The primary amine can be readily converted to amides or sulfonamides by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides. almerja.comsolubilityofthings.com
Alkylation/Reductive Amination: As mentioned, N-alkylation can produce secondary and tertiary amines. Reductive amination offers an alternative route to these compounds. almerja.com
Transformations of the Alkyne Group:
Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst yields the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na/NH₃) produces the (E)-alkene. fiveable.me Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) affords the saturated octylamine.
Coupling Reactions: The terminal hydrogen of a related propargylamine can participate in various cross-coupling reactions, such as the Sonogashira coupling, to attach aryl or vinyl groups. finechemical.net
Cycloadditions: The alkyne can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles.
A viable synthetic pathway to this compound itself can be envisioned through FGI starting from 2-octyn-1-ol. The alcohol can be converted into a good leaving group, such as a tosylate or a bromide (using PBr₃), which is then displaced by an amine source like ammonia or sodium azide (B81097) followed by reduction. ub.edu
The table below summarizes potential functional group interconversions on the this compound scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Primary Amine (-NH₂) | Acyl Chloride (RCOCl) | Amide (-NHCOR) |
| Primary Amine (-NH₂) | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) |
| Alkyne (-C≡C-) | H₂, Lindlar's Catalyst | (Z)-Alkene (-(Z)C=C-) |
| Alkyne (-C≡C-) | Na, NH₃ | (E)-Alkene (-(E)C=C-) |
| Alkyne (-C≡C-) | H₂, Pd/C | Alkane (-C-C-) |
Stereoselective and Regioselective Synthetic Pathways
While this compound is an achiral molecule, the principles of stereoselective and regioselective synthesis are critical when preparing its substituted congeners, which may contain stereocenters or require precise functional group placement.
Stereoselectivity: Enantiomerically enriched propargylamines can be synthesized using asymmetric versions of the A³ coupling reaction. organic-chemistry.org This is often achieved by employing a metal catalyst, such as copper or iridium, in conjunction with a chiral ligand. organic-chemistry.orgacs.org These chiral catalysts create a stereochemically defined environment that favors the formation of one enantiomer over the other. An alternative approach involves the addition of organometallic acetylides to chiral imine derivatives, such as N-tert-butanesulfinyl imines (Ellman's imines), where the chiral auxiliary directs the stereochemical outcome of the addition. acs.org
Regioselectivity: Regioselectivity is paramount in reactions that involve the addition of reagents across the alkyne. As discussed in the context of hydroamination (Section 2.1.1), controlling the position of the newly introduced amine is crucial. For the synthesis of this compound from 1-octyne, an anti-Markovnikov addition is required to place the nitrogen atom at the terminal carbon (C1). acs.org The choice of catalyst and reaction conditions is the primary determinant of regiochemical control in such transformations. acs.orgrsc.org Similarly, in the hydrosilylation of propargylamines, catalyst systems have been developed to achieve high regioselectivity, enabling the synthesis of multifunctional allylic amines as single regioisomers. acs.org
Application of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its congeners is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are pivotal in developing more sustainable and environmentally friendly methods for producing valuable chemical entities like alkynyl amines. rsc.orgrsc.org Key green chemistry strategies applicable to this compound synthesis include the use of catalytic reagents, safer solvents, and atom-economical reaction pathways.
One of the most prominent green approaches for synthesizing propargylamines, a class of compounds that includes this compound, is the three-component (A3) coupling reaction. researchgate.netnih.gov This reaction involves an aldehyde, an amine, and a terminal alkyne, which combine in a single pot to form the desired propargylamine with water as the only byproduct, thus adhering to the principle of high atom economy. researchgate.net For the synthesis of this compound, this would involve the reaction of formaldehyde, ammonia, and 1-heptyne.
Research has focused on developing various catalytic systems for A3 coupling that are more sustainable than traditional methods. These often involve replacing hazardous heavy metals with more benign and recyclable catalysts. For instance, copper and gold nanoparticles have been shown to be effective catalysts for A3 coupling reactions, often under solvent-free conditions or in green solvents like water. nih.govresearchgate.net The use of heterogeneous catalysts, such as metals supported on materials like silica (B1680970) or magnetite, is particularly advantageous as it allows for easy recovery and reuse of the catalyst, reducing waste and cost. nih.govnih.gov
The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Efforts in green chemistry promote their replacement with safer alternatives like water or ethanol, or conducting reactions under solvent-free conditions. nih.govnih.gov Several studies have demonstrated successful A3 coupling reactions in water or with no solvent at all, which significantly reduces the environmental impact of the synthesis. researchgate.netnih.gov
Furthermore, the principles of designing for energy efficiency and using renewable feedstocks are gaining traction. yale.edu This includes developing catalytic processes that operate at ambient temperature and pressure, thereby minimizing energy consumption. yale.edu While not yet widely implemented for alkynyl amines, future research may explore the use of bio-based starting materials for generating the alkyne or amine components, further enhancing the sustainability of the synthesis. rsc.org A recent study by Osaka University highlighted a novel platinum-molybdenum catalyst for synthesizing alkylamines from carboxylic acids under mild conditions, with water as the only byproduct, showcasing a move towards more sustainable amine production. labcompare.com
Table 1: Comparison of Catalytic Systems for Green Propargylamine Synthesis
| Catalyst System | Key Advantages | Reaction Conditions | Reference(s) |
|---|---|---|---|
| Gold Nanoparticles (Au-np) | Recyclable, avoids heavy metals, excellent yields. | 75-80 °C, solvent-free. | researchgate.net |
| Copper on Magnetite (Cu/Fe3O4) | Magnetically separable and reusable catalyst. | 100 °C, solvent-free. | nih.gov |
| ZnCl2 on TiO2 Nanomaterial | Heterogeneous, recyclable, solvent-free. | 100 °C, solvent-free. | researchgate.net |
| Biomass-derived Copper (Cu/C) | Uses a renewable support, efficient. | Higher yields under solvent-free conditions. | nih.gov |
Flow Chemistry Techniques in the Preparation of Alkynyl Amines
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch methods. jst.org.inaurigeneservices.com This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. aurigeneservices.com The application of flow chemistry to the synthesis of alkynyl amines like this compound provides enhanced control, safety, and scalability. syrris.comacs.org
One of the primary benefits of flow chemistry is superior control over reaction parameters such as temperature, pressure, and reaction time. jst.org.inaurigeneservices.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control of even highly exothermic or endothermic reactions. jst.org.in This is particularly relevant for reactions involving organometallic reagents or the formation of potentially unstable intermediates, which can be handled more safely in the small, contained volume of a flow reactor. acs.orgnih.gov For instance, hazardous or unstable reagents can be generated in situ and consumed immediately in the next step of a telescoped process, avoiding their accumulation and isolation. nih.gov
Flow systems facilitate the seamless integration of multiple reaction steps, a concept known as "telescoping". rsc.org An integrated, multi-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine, a key intermediate for morphinans, was developed starting from cyclohexanone, demonstrating the potential for complex amine synthesis in a fully automated platform without intermediate purification. rsc.org This approach significantly reduces manual handling, processing time, and waste generation. For this compound, a flow process could integrate the formation of an alkyne precursor followed immediately by amination in a continuous stream. researchgate.netacs.org
The scalability of reactions is often more straightforward in flow chemistry compared to batch processing. Instead of using larger and larger vessels, which can introduce issues with mixing and heat transfer, scaling up a flow process typically involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). jst.org.in This leads to a more consistent and reproducible process, improving product yield and purity. aurigeneservices.com Research has shown that flow chemistry can significantly shorten reaction times and improve yields compared to batch equivalents. acs.org For example, a flow synthesis of dibenzosuberone (B195587) was achieved with a residence time of about 30 seconds and a 76% yield, whereas the corresponding batch process required 2 hours at a much lower temperature and only gave a 56% yield. acs.org
The technology is also compatible with other enabling technologies, such as photochemistry, electrochemistry, and the use of packed-bed reactors containing immobilized catalysts or reagents. acs.orgnih.gov For the synthesis of alkynyl amines, a packed-bed reactor containing a heterogeneous catalyst for an A3 coupling reaction could be employed, allowing for continuous production without the need for downstream catalyst separation.
Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Alkynyl Amines
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference(s) |
|---|---|---|---|
| Heat Transfer | Inefficient, potential for hot spots. | Highly efficient, precise temperature control. | jst.org.innih.gov |
| Safety | Higher risk with hazardous reagents/intermediates due to large volumes. | Enhanced safety due to small reactor volumes and in situ generation. | acs.orgnih.gov |
| Scalability | Complex, requires re-optimization for larger vessels. | Simpler, by extending run time or numbering-up. | jst.org.in |
| Reaction Time | Often longer, dictated by vessel heating/cooling and addition rates. | Significantly shorter due to rapid mixing and heat transfer; controlled by flow rate. | acs.orgresearchgate.net |
| Process Integration | Requires isolation and purification between steps. | Allows for telescoping of multiple steps without isolation. | rsc.orgrsc.org |
| Reproducibility | Can vary between batches. | High run-to-run consistency and reproducibility. | aurigeneservices.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-(1-Cyclohexenyl)ethylamine |
| This compound |
| 1-Heptyne |
| Ammonia |
| Dibenzosuberone |
| Ethanol |
| Formaldehyde |
| Water |
| Platinum |
| Molybdenum |
| Copper |
| Gold |
| Zinc Chloride |
Reactions Involving the Alkynyl Functional Group
The terminal alkyne moiety in this compound is a key site of reactivity. Terminal alkynes are known to undergo various transformations, including nucleophilic additions, electrophilic additions, and cycloadditions. The presence of the amine group in the same molecule can influence the reactivity and selectivity of these transformations, potentially through cooperative effects or intramolecular reactions.
Metal-Catalyzed Hydroamination Reactions
Metal-catalyzed hydroamination is a powerful and atom-economical method for the synthesis of amines, imines, and enamines through the addition of an N-H bond across a carbon-carbon multiple bond nih.govuni.lu. For terminal alkynes like this compound, hydroamination typically results in the formation of enamines or their tautomeric imines. Various metal catalysts, including those based on copper, organoactinides, alkali metals, and late transition metals, have been reported to catalyze the hydroamination of terminal alkynes nih.govsigmaaldrich.comnih.govuni.lu.
While specific studies on the metal-catalyzed hydroamination of this compound were not found in the consulted literature, the general principles established for terminal alkynes can be applied. The reaction typically involves the activation of either the alkyne or the amine by the metal catalyst, followed by the formation of a new carbon-nitrogen bond and proton transfer uni.lu.
The regioselectivity of hydroamination to terminal alkynes is a critical aspect, leading to either Markovnikov or anti-Markovnikov products. Markovnikov addition places the nitrogen atom on the more substituted carbon of the alkyne (the internal carbon), while anti-Markovnikov addition places it on the less substituted carbon (the terminal carbon).
The regioselectivity is highly dependent on the nature of the metal catalyst and the reaction conditions nih.govuni.lu. Copper nanoparticles supported on montmorillonite (B579905) K10 have been shown to catalyze the intermolecular hydroamination of terminal alkynes with amines, affording the Markovnikov product with high regioselectivity in many cases nih.gov. Other copper-catalyzed systems have also been reported to provide regioselective access to amines via hydroamination of terminal alkynes with secondary amines, often leading to anti-Markovnikov E-enamines which can then be reduced to amines nih.gov. Organoactinide complexes have been reported to catalyze the hydroamination of terminal alkynes with aliphatic primary amines, producing imines with syn-regiochemistry sigmaaldrich.com. Alkali metals can also catalyze hydroamination, sometimes yielding anti-Markovnikov products. Late transition metals like palladium, rhodium, nickel, and ruthenium can also catalyze hydroamination, with regioselectivity depending on the specific metal and ligands.
For this compound, the regiochemical outcome of metal-catalyzed hydroamination would depend on the chosen catalytic system. The presence of the primary amine function within the molecule could potentially influence the regioselectivity compared to intermolecular hydroamination with simple amines, possibly favoring intramolecular pathways or specific coordination modes with the metal catalyst.
Studies on related systems, such as copper-catalyzed hydroamination of arylacetylenes with secondary amines, have reported the formation of E-enamines with anti-Markovnikov addition nih.gov. The stereochemistry is determined during the carbon-nitrogen bond formation step and subsequent isomerization processes. Achieving high stereoselectivity in hydroamination often requires careful design of the catalyst and reaction parameters.
Cycloaddition Chemistry of the Alkyne
Terminal alkynes are well-known participants in various cycloaddition reactions, particularly 1,3-dipolar cycloadditions. Among these, the reaction with azides to form 1,2,3-triazoles is highly significant, especially the copper(I)-catalyzed and strain-promoted variants, often referred to as "click chemistry" reactions due to their reliability, efficiency, and selectivity.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry reaction that couples terminal alkynes with azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. The reaction is typically catalyzed by Cu(I) species, often generated in situ from Cu(II) salts and a reducing agent like sodium ascorbate.
For this compound, the terminal alkyne moiety can readily participate in CuAAC reactions with various azide compounds. The reaction involves the formation of a copper acetylide intermediate, followed by cycloaddition with the azide and subsequent protonation to yield the triazole product. The presence of the primary amine group in this compound might require consideration of its compatibility with the CuAAC reaction conditions, as amines can potentially coordinate to copper catalysts. However, CuAAC is generally tolerant of a wide range of functional groups, including amines.
While specific experimental data for the CuAAC reaction of this compound with a particular azide was not found in the consulted sources, based on the extensive literature on CuAAC with terminal alkynes, this compound is expected to undergo this transformation efficiently, yielding the corresponding 1,4-disubstituted 1,2,3-triazole.
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another important click chemistry reaction that proceeds without the need for a metal catalyst. This reaction utilizes strained cyclic alkynes, such as cyclooctynes, which possess inherent ring strain that lowers the activation energy for the cycloaddition with azides.
Other 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are a class of pericyclic reactions involving a 1,3-dipole and a dipolarophile, typically an alkene or alkyne, resulting in the formation of a five-membered heterocycle. wikipedia.orgscribd.com The alkyne moiety in this compound can act as a dipolarophile in such reactions. A well-known example is the Huisgen cycloaddition between an azide (a 1,3-dipole) and an alkyne, which forms a 1,2,3-triazole. wikipedia.orgyoutube.com While the general reaction is often slow, copper catalysis can significantly enhance the rate and regioselectivity, leading to the "Click reaction". youtube.com Other 1,3-dipoles, such as nitrile oxides or nitrile imines, can react with alkynes to form isoxazoles and pyrazoles, respectively. youtube.com The specific application of these cycloadditions to this compound would involve the alkyne reacting with a suitable 1,3-dipole, potentially leading to novel heterocyclic compounds containing the octyl chain and the amine functionality.
Selective Hydrogenation and Reduction Transformations
The alkyne in this compound can undergo hydrogenation, the addition of hydrogen across the triple bond. Catalytic hydrogenation, typically using metal catalysts like palladium on carbon (Pd/C), platinum, or nickel, can reduce alkynes. tcichemicals.comlibretexts.org Depending on the catalyst and conditions, hydrogenation can be selective, leading to either a cis-alkene or a saturated alkane. oneonta.edulibretexts.org
Selective hydrogenation to the cis-alkene can be achieved using poisoned catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead and quinoline) or P-2 nickel. Complete reduction to the alkane requires more active catalysts and conditions, such as Pd/C or PtO₂ under a hydrogen atmosphere. oneonta.edulibretexts.org The presence of the amine group in this compound might influence the choice of catalyst or reaction conditions to avoid unwanted side reactions, such as hydrogenation of the amine or interaction with the catalyst surface.
Reduction of alkynes can also be achieved using dissolving metal reductions, such as using sodium metal in liquid ammonia. This method typically leads to the formation of the trans-alkene isomer. libretexts.org
| Reduction Method | Product Type | Stereochemistry | Common Catalysts/Reagents |
| Catalytic Hydrogenation (Complete) | Alkane | N/A | Pd/C, Pt, Ni |
| Catalytic Hydrogenation (Selective) | Alkene | Cis | Lindlar's catalyst, P-2 Ni |
| Dissolving Metal Reduction | Alkene | Trans | Na in liquid NH₃ |
Halogenation and Hydrohalogenation of the Triple Bond
Alkynes undergo electrophilic addition reactions with halogens (X₂) and hydrogen halides (HX). libretexts.orgopenochem.org
Halogenation of an alkyne with one equivalent of a halogen like Br₂ or Cl₂ typically yields a dihaloalkene, often with anti addition stereochemistry. openochem.orguobasrah.edu.iq With excess halogen, a second addition can occur, leading to a tetrahaloalkane. openochem.orguobasrah.edu.iq
Hydrohalogenation involves the addition of HX (HCl, HBr, HI) across the triple bond. This reaction generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (or the less substituted carbon), and the halogen adds to the carbon with fewer hydrogens (or the more substituted carbon). masterorganicchemistry.comtutorchase.commasterorganicchemistry.com For terminal alkynes, the initial addition of HX yields a vinyl halide. masterorganicchemistry.com A second addition of HX can occur, leading to a geminal dihalide (two halogen atoms on the same carbon). oneonta.edumasterorganicchemistry.com The regioselectivity of hydrohalogenation on this compound would be influenced by the electronic and steric effects of the octyl chain and the amine group.
Electrophilic and Nucleophilic Additions to the Alkyne
Alkynes are primarily known for electrophilic addition reactions due to their electron-rich pi system. libretexts.orgallen.in Besides halogenation and hydrohalogenation, other electrophilic additions include hydration. Hydration of alkynes, typically catalyzed by mercuric salts in acidic aqueous conditions, leads to the formation of enols, which rapidly tautomerize to the more stable carbonyl compounds (aldehydes or ketones). libretexts.org For terminal alkynes like this compound, hydration generally follows Markovnikov's rule, yielding a methyl ketone. libretexts.org
While less common for internal alkynes, terminal alkynes can undergo nucleophilic additions after deprotonation by a strong base, forming an acetylide anion. quora.comdoubtnut.com This anion is a good nucleophile and can react with electrophiles, such as alkyl halides or carbonyl compounds. quora.comdoubtnut.com This type of reaction involving the terminal alkyne of this compound (if it were a terminal alkyne, which it is not, the triple bond is at the 2-position) is not directly applicable as described. However, the alkyne carbons in this compound are sp hybridized, making the attached hydrogens (if it were terminal) slightly acidic, but the triple bond itself is not typically attacked by nucleophiles unless activated or part of a Michael-type addition. quora.com The internal alkyne in this compound is less likely to undergo nucleophilic addition directly compared to a terminal alkyne or a carbonyl group. allen.inquora.comlibretexts.org
Reactions Involving the Primary Amine Functional Group
The primary amine group (-NH₂) in this compound is nucleophilic and basic, participating in reactions characteristic of amines.
Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Carbamoylation)
Primary amines readily undergo nucleophilic acyl substitution reactions with activated carboxylic acid derivatives, such as acid chlorides, acid anhydrides, esters, or activated esters, to form amides. byjus.comfuturelearn.comliu.edulibretexts.org In these reactions, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl compound, followed by the expulsion of a leaving group. byjus.comfuturelearn.com
The reaction of this compound with an acid chloride or anhydride (B1165640) would yield an N-(2-octyn-1-yl)amide. For example, reaction with acetyl chloride would produce N-(2-octyn-1-yl)acetamide.
Carbamoylation involves the formation of a carbamate (B1207046) or urea (B33335) linkage. Primary amines can react with isocyanates to form ureas. uni-hamburg.de Reaction of this compound with an isocyanate (R-N=C=O) would result in the formation of a substituted urea.
These reactions are generally favored and can be carried out under various conditions, often with the addition of a base to neutralize the acid byproduct (in the case of acid chlorides or anhydrides) or to facilitate the reaction. liu.eduuni-hamburg.de
Formation of Imines and Related Derivatives
Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). orgoreview.commasterorganicchemistry.comlibretexts.org This is a condensation reaction that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. orgoreview.comlibretexts.org The reaction is typically acid-catalyzed and reversible. orgoreview.comlibretexts.org
The reaction of this compound with an aldehyde (RCHO) or a ketone (RCOR') would yield an imine with the general structure RCH=N-(2-octyn-1-yl) or RR'C=N-(2-octyn-1-yl), respectively. The formation of imines is influenced by factors such as pH, temperature, and the structure of the carbonyl compound and the amine. libretexts.orgoperachem.com Careful control of these conditions, including the removal of water, can drive the equilibrium towards imine formation. operachem.comgoogle.com
Related derivatives, such as oximes (from hydroxylamines) and hydrazones (from hydrazines), can also be formed by the reaction of aldehydes or ketones with the corresponding nitrogen compounds, following a similar mechanism to imine formation. masterorganicchemistry.comlibretexts.org this compound, being a primary amine, is primarily involved in the formation of imines.
Derivatization for Enhanced Reactivity or Specific Interactions
Derivatization of this compound can be undertaken to modify its chemical properties, enhance its reactivity towards specific reagents, or enable selective interactions in complex chemical environments. The primary amine and terminal alkyne functionalities offer distinct sites for such modifications.
The primary amine group can undergo a variety of derivatization reactions. For instance, acylation with acid chlorides or anhydrides can yield amides, which are less nucleophilic than the parent amine. nih.gov Sulfonylation with sulfonyl chlorides provides sulfonamides, also reducing the basicity and nucleophilicity of the nitrogen atom. Alkylation of the amine nitrogen can lead to secondary or tertiary amines, altering steric and electronic properties. Formation of carbamates using reagents like Boc anhydride (Boc2O) or Cbz-Cl is a common strategy to protect the amine function, effectively masking its nucleophilicity for subsequent reactions elsewhere in the molecule. fishersci.co.ukmasterorganicchemistry.comorganic-chemistry.org Urea and thiourea (B124793) derivatives can also be formed by reaction with isocyanates or isothiocyanates, respectively.
The terminal alkyne moiety is characterized by its slightly acidic proton (pKa ~25), which can be abstracted by a sufficiently strong base to form a nucleophilic acetylide anion. acs.org This anion is a valuable intermediate for carbon-carbon bond formation reactions, such as alkylation with primary alkyl halides or reaction with carbonyl compounds (e.g., aldehydes and ketones) in Favorskii-type reactions. acs.org The alkyne can also participate in various addition reactions across the triple bond, including hydrogenation, halogenation, and hydrohalogenation, leading to alkene or alkane derivatives. nih.gov Click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represent a powerful derivatization strategy for terminal alkynes, allowing for the facile conjugation of this compound to azide-containing molecules for various applications, such as labeling or material modification.
Derivatization can also involve the simultaneous or sequential modification of both functional groups. For example, the amine could be protected before reactions are carried out on the alkyne, or vice versa, to achieve selective transformations. The choice of derivatization strategy depends heavily on the desired outcome and the nature of other functional groups present or transformations planned.
Chemoselectivity in Multifunctional Transformations of 2 Octyn 1 Ylamine
Strategies for Protecting and Deprotecting Functional Groups in Complex Syntheses Involving this compound
In multistep syntheses involving this compound, it is often necessary to temporarily mask the reactivity of either the primary amine or the terminal alkyne to allow for selective transformations of the other functional group or other parts of the molecule. This is achieved through the use of protecting groups. organic-chemistry.orglibretexts.orgethz.chmit.edu A protecting group is a derivative that is stable under the reaction conditions required for transformations elsewhere in the molecule but can be cleanly removed under specific deprotection conditions to regenerate the original functional group. organic-chemistry.orgethz.ch
Protecting the Primary Amine:
Various protecting groups are available for primary amines. The choice of protecting group depends on the reaction conditions it needs to withstand and the conditions required for its removal. Common amine protecting groups include:
Carbamates: Such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Boc is typically removed under acidic conditions, Cbz by catalytic hydrogenation or strong acids, and Fmoc under basic conditions. fishersci.co.ukmasterorganicchemistry.comorganic-chemistry.org
Amides: Acetamides or benzamides can be formed, which are generally stable to a range of conditions but require harsh hydrolysis (acidic or basic) for removal.
Sulfonamides: Like p-toluenesulfonamide (B41071) (Ts). These are generally stable and cleaved by strong acids or reducing conditions.
Benzyl (B1604629) derivatives: Dibenzyl amines can be formed by alkylation, and the benzyl groups can be removed by catalytic hydrogenation. fishersci.co.uk
When working with this compound, the chosen amine protecting group must be stable to conditions that might affect the alkyne, such as hydrogenation catalysts or conditions used for alkyne functionalization.
Protecting the Terminal Alkyne:
The terminal alkyne can also be protected, although this is less common than amine protection in molecules like this compound unless reactions specifically target the amine or require the alkyne to be unreactive. Common strategies for alkyne protection involve converting the acidic terminal proton into a less reactive species:
Silyl (B83357) Acetylides: Formation of trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS) acetylides by reaction with silyl chlorides and a base. Silyl groups can typically be removed by treatment with fluoride (B91410) ions (e.g., TBAF) or basic conditions. ethz.ch
Metal Acetylides: While acetylide anions are reactive intermediates, they are not typically used as long-term protecting groups. However, formation of less reactive metal acetylides (e.g., silver or copper acetylides) can temporarily protect the alkyne from certain reactions, although these can be sensitive to other conditions.
In the context of this compound, if the amine is the primary site of reaction, protecting the alkyne might be necessary if the alkyne functionality interferes with the desired amine transformation.
Orthogonal Protection Strategies:
In complex syntheses where multiple functional groups need to be manipulated sequentially, orthogonal protection strategies are employed. organic-chemistry.orglibretexts.org This involves using different protecting groups for different functionalities, where each protecting group can be removed selectively in the presence of the others under specific, non-interfering conditions. For this compound, one could envision a synthesis where the amine is protected with a Boc group (acid-labile) and the alkyne is potentially left unprotected or protected with a silyl group (fluoride- or base-labile), allowing for selective deprotection and subsequent reactions.
Applications of 2 Octyn 1 Ylamine in Advanced Organic Synthesis
Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The alkyne and amine functionalities in 2-Octyn-1-ylamine can be leveraged for the formation of both carbon-carbon and carbon-heteroatom bonds. The terminal alkyne can undergo reactions such as Sonogashira couplings, click chemistry, and other alkyne functionalization reactions to form new carbon-carbon bonds lookchem.comnih.gov. The primary amine group can participate in nucleophilic additions, alkylations, acylations, and reductive aminations, leading to the formation of carbon-nitrogen bonds acs.orggoogle.com. The cooperative reactivity of these two groups within the same molecule allows for complex transformations in a single step or a sequence of reactions.
Precursor for the Synthesis of Novel Heterocyclic Systems
This compound can serve as a precursor for the construction of various heterocyclic systems. The presence of both an alkyne and an amine within the molecule facilitates intramolecular cyclization reactions or reactions with other difunctional or polyfunctional molecules to form rings containing nitrogen and potentially other heteroatoms. While specific examples directly citing this compound for heterocyclic synthesis were not found in the immediate search results, the general reactivity of terminal alkynes and primary amines in cyclization reactions is well-established in the synthesis of nitrogen-containing heterocycles such as pyrroles, pyridines, and azepines organic-chemistry.orgresearchgate.netsemanticscholar.orgorganic-chemistry.org. The eight-carbon chain provides a scaffold upon which various ring sizes and substitution patterns can be built.
Role in the Modular Construction of Complex Organic Molecules
The difunctional nature of this compound makes it suitable for modular synthesis approaches. Modular synthesis involves assembling complex molecules from simpler, pre-functionalized building blocks nih.govnih.gov. This compound can act as a key module, allowing for the introduction of an eight-carbon chain with terminal alkyne and primary amine handles that can be selectively reacted with other molecular fragments. This allows for the efficient construction of complex molecules with defined structures and functionalities reasonstudios.comyoutube.com.
Utility in the Synthesis of Bioactive Scaffold Precursors and Pharmaceutical Intermediates
Compounds featuring alkyne and amine functionalities are often found in bioactive molecules and serve as intermediates in the synthesis of pharmaceuticals nih.govsumitomo-chem.co.jp. This compound, with its specific structural features, can be utilized in the synthesis of precursors to bioactive scaffolds or as an intermediate in the preparation of pharmaceutical compounds. While direct examples of this compound being used to synthesize specific pharmaceuticals were not found, its ability to participate in key bond-forming reactions and heterocyclic ring formations suggests its potential utility in drug discovery and development nih.govnih.govrsc.org. The octynylamine structure could be incorporated into larger molecules designed to interact with biological targets.
Catalytic Roles and Coordination Chemistry of 2 Octyn 1 Ylamine
Design and Development of Ligands Incorporating 2-Octyn-1-ylamine Motifs
The design of ligands based on the this compound framework leverages its dual functional groups. The primary amine serves as a classic Lewis base donor, while the alkyne can engage in π-coordination or undergo oxidative addition and other transformations at a metal center. This combination allows for the creation of ligands that can be either monodentate, bridging, or chelating, depending on the reaction conditions and the metal used.
Ligands derived from alkynylamines can coordinate to transition metals in several ways. The primary amine provides a strong σ-donor site through its nitrogen lone pair, forming a coordinate covalent bond with a metal cation. youtube.com The alkyne group can act as a π-donor, binding to a metal center in a side-on (η²) fashion. nih.govnih.gov This η²-alkyne coordination is a key step in many catalytic cycles, activating the alkyne for nucleophilic attack. smith.eduacs.org
In multinuclear complexes or on nanoparticle surfaces, the amine and alkyne of the same molecule could potentially coordinate to different metal centers, acting as a bridging ligand. Alternatively, if the geometry is favorable, both the amine and the alkyne could chelate to a single metal center, although this is less common for simple propargylamines due to ring strain. The coordination behavior is highly dependent on the metal's electronic properties, its coordination sphere, and the presence of other ligands. oup.commdpi.com For instance, gold(I) has a strong propensity to form linear complexes, which influences how bifunctional ligands interact with it. nsf.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Interacting Group(s) | Description |
|---|---|---|
| Monodentate (N-donor) | Primary Amine | The nitrogen lone pair forms a σ-bond with the metal center. |
| Monodentate (π-alkyne) | Alkyne C≡C | The alkyne π-system coordinates in a side-on (η²) fashion to the metal. |
| Bridging | Amine and Alkyne | The amine of one ligand binds to one metal center, while the alkyne binds to another. |
Exploration of Chiral Ligand Architectures
The development of chiral ligands is crucial for asymmetric catalysis. buchler-gmbh.comsigmaaldrich.com Starting from a simple, achiral molecule like this compound, chirality can be introduced through several general strategies. One approach involves modifying the amine with a chiral auxiliary, creating a new, more complex ligand whose stereochemistry can direct the outcome of a catalytic reaction. Another strategy is to incorporate the this compound motif into a larger, pre-existing chiral scaffold, such as those based on BINOL, sparteine, or Cinchona alkaloids. calis.edu.cntcichemicals.comrsc.org
While numerous chiral ligands have been developed for transition metal catalysis, specific examples derived directly from this compound are not prominent in the literature. However, the principles of ligand design suggest that it could serve as a building block for novel chiral P,N or N,N-type ligands. For instance, reaction of the amine with a chiral phosphine-containing molecule could yield a P,N ligand, a class known for its effectiveness in various catalytic transformations. mdpi.com
Applications in Homogeneous Catalysis
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving soluble organometallic complexes. louisville.edu The dual functionality of alkynylamines like this compound makes them suitable for various homogeneous catalytic systems, acting either as a ligand to a metal center or as the substrate itself.
Ligands containing both amine and alkyne functionalities can influence the outcome of transition metal-catalyzed reactions. The amine group can act as an internal base or a directing group, while the alkyne participates in the core transformation.
Au(I)/Au(III) Catalysis : Gold catalysts are exceptionally effective at activating alkynes toward nucleophilic attack. smith.eduawuahlab.com In reactions involving alkynylamines, gold(I) complexes catalyze intramolecular cyclizations to form heterocycles. nih.gov Ligands containing amine functionalities have been designed to assist in gold catalysis, often by facilitating deprotonation steps or stabilizing key intermediates. nsf.gov While specific use of a this compound ligand is not widely reported, the molecule as a substrate would be highly susceptible to gold-catalyzed hydroamination or cycloisomerization. mdpi.com
Pd Catalysis : Palladium catalysis is a cornerstone of cross-coupling chemistry. One source notes that this compound can participate in palladium-catalyzed cross-coupling reactions to form essential carbon-carbon bonds, although specific reaction details are not provided. Research on the broader class of propargylamines shows they react with carbon dioxide in the presence of palladium catalysts to form oxazolidinones. capes.gov.bracs.org The choice of ligand in these systems is critical; for instance, using P(t-Bu)₃ as a ligand with a Pd(0) source can lead to the exclusive formation of the oxazolidinone product. capes.gov.br
Rh Catalysis : Rhodium complexes are known to catalyze a variety of transformations involving alkynes, including hydroamination and cyclization reactions. nih.govrsc.org For example, rhodium complexes have been used for the silylcarbocyclization (SiCaC) of alkynylamines. acs.org The amine functionality within the ligand or substrate can play a crucial role in directing the reaction pathway.
Table 2: Examples of Transition Metal-Catalyzed Reactions with Alkynylamine-type Substrates
| Metal Catalyst | Reaction Type | Product(s) | Reference |
|---|---|---|---|
| Au(III) Salts | Intramolecular Hydroamination | Tetrahydropyridines | smith.eduawuahlab.com |
| Pd(0) / P(t-Bu)₃ | Reaction with CO₂ | Oxazolidinones | capes.gov.bracs.org |
| Rhodium Complexes | Silylcarbocyclization | Silylated Heterocycles | acs.org |
Organocatalytic Systems Utilizing the Amine Functionality
Organocatalysis uses small, metal-free organic molecules to accelerate chemical reactions. mdpi.com Primary amines like this compound are fundamental building blocks in certain types of organocatalysis. They can react with aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions as key intermediates. rsc.org These activated species can then participate in a wide range of asymmetric C-C bond-forming reactions. Although specific systems employing this compound as the catalyst are not described in the literature, its primary amine functionality makes it a theoretical candidate for such roles, provided the alkyne moiety does not interfere with the catalytic cycle.
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Understanding the mechanism of a catalytic cycle is key to optimizing and expanding its utility. For reactions involving alkynylamines, mechanistic studies often focus on the initial coordination of the metal to the unsaturated C-C bond. nih.gov In gold and other π-acidic metal catalysis, this coordination activates the alkyne. nsf.gov
A crucial mechanistic branch point for metal-alkyne complexes is the transformation into a metal-vinylidene intermediate. nih.govacs.org This rearrangement alters the polarity of the alkyne carbons, making the α-carbon electrophilic and directing anti-Markovnikov addition of nucleophiles. The intramolecular amine can then attack this activated intermediate. DFT studies on ruthenium-catalyzed reactions of alkynylamines show that the reaction can be directed toward either hydroamination or oxidative lactamization, depending on the length of the carbon chain separating the amine and alkyne, which dictates the favorability of the intramolecular nucleophilic attack. acs.org Similar mechanistic principles would apply to catalytic cycles involving this compound, where the interplay between the metal center and the molecule's two functional groups would govern the reaction's outcome.
Heterogeneous Catalytic Systems Featuring Alkynyl Amines
Extensive research into the existing scientific literature and chemical databases reveals a significant gap in documented applications of This compound specifically within heterogeneous catalytic systems. While the broader classes of compounds to which it belongs—alkynes and primary amines—are individually and sometimes concertedly used in creating or modifying heterogeneous catalysts, specific research detailing the catalytic roles of this compound is not presently available.
The functional groups of this compound, a terminal alkyne and a primary amine, theoretically offer potential for its use in heterogeneous catalysis. The amine group can be used for grafting the molecule onto a solid support, such as silica (B1680970) or a polymer resin, through covalent bonding. This immobilization would prevent the leaching of the catalyst into the reaction medium, a key advantage of heterogeneous systems. The alkynyl group, with its electron-rich triple bond, could then potentially act as a coordination site for metal nanoparticles or as a ligand in a supported metal complex.
In principle, an immobilized form of this compound could be envisioned to participate in several types of catalytic reactions. For instance, the terminal alkyne could be a component in click chemistry reactions to attach other functional molecules to a catalyst support. The amine functionality is also widely used to anchor catalytic species or to modify the surface properties of a support material.
However, it is crucial to reiterate that these are hypothetical applications based on the general reactivity of its functional groups. There is currently no specific research data, such as performance in particular reactions, catalyst stability, or detailed characterization of a heterogeneous catalyst derived from this compound. Therefore, no data tables with research findings can be presented. The scientific community has not published studies focusing on this specific compound in the context of heterogeneous catalysis.
Contributions of 2 Octyn 1 Ylamine to Materials Science and Polymer Chemistry
Incorporation as a Monomer in Polymer Synthesis
The bifunctional nature of 2-Octyn-1-ylamine allows it to be used as a monomer in various polymerization reactions, leading to the creation of polymers with unique architectures and properties.
The presence of the alkynyl and amine groups in this compound enables its participation in polymerization processes that form polymers with distinct characteristics. Amines are known to be crucial in polymer synthesis, acting as monomers, curing agents, and modifiers that can alter polymer properties like flexibility, toughness, and thermal stability. numberanalytics.com The incorporation of the rigid alkyne unit into a polymer backbone can significantly influence the resulting material's conformational and electronic properties.
Conjugated polymers containing amino groups have been synthesized and their optical properties studied. mit.edu Polymers with dialkylamino groups, for instance, exhibit broadened absorbance and emission spectra, larger Stokes shifts, and longer excited-state lifetimes. mit.edu These characteristics are indicative of a significant difference between the molecular geometries of the absorbing and emitting states. mit.edu The solid-state emission of many of these polymers is robust enough for consideration in fluorescent sensing applications. mit.edu
The synthesis of polymers with precise sequence structures is a significant challenge in polymer science. researchgate.net Alkyne-based polymerizations have emerged as a powerful tool for constructing polymers with diverse structures and functions, including those with well-defined sequences. researchgate.net Amino-yne click polymerizations, in particular, offer a safer alternative to more traditional methods and have shown remarkable progress. researchgate.net
The polymerization of monomers like this compound can proceed through various mechanisms, largely dictated by the nature of the monomer and the reaction conditions. The two primary mechanisms are step-growth and chain-growth polymerization. pcbiochemres.com
Step-growth polymerization involves the reaction between functional groups of monomers. pcbiochemres.com For a monomer like this compound, the amine group could react with a comonomer containing a carboxylic acid or acyl chloride group to form a polyamide. psu.edu This type of polymerization typically results in the loss of a small molecule, such as water. psu.edu
Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain. libretexts.org This process is characterized by initiation, propagation, and termination steps. libretexts.org The alkyne group in this compound could potentially participate in chain-growth polymerization, particularly through radical or anionic mechanisms, especially if the amine group is appropriately protected or if the polymerization is catalyzed. libretexts.org For instance, anionic polymerization is suitable for monomers with anion-stabilizing substituents. libretexts.org
The kinetics of these polymerization reactions, which describe the rate at which the reaction proceeds, are influenced by factors such as monomer concentration, temperature, and the presence of catalysts or initiators. researchgate.netresearchgate.net For example, in radical polymerization, the rate of polymerization is dependent on the concentration of both the monomer and the initiator. hu-berlin.de The study of polymerization kinetics is crucial for controlling the molecular weight and properties of the resulting polymer. nih.gov
Metal-free catalytic systems have gained attention for alkyne-based polymerizations to avoid potential contamination of the polymer product with metal residues, which can negatively affect its photophysical properties. mdpi.com Organobase-catalyzed polymerizations, for example, have been shown to be efficient for reactions like thiol-yne polymerization. mdpi.com
Functional Material Design and Fabrication
The reactivity of this compound's functional groups makes it a versatile molecule for the design and fabrication of functional materials with specific surface properties and responsiveness to external stimuli.
The amine and alkyne moieties of this compound allow for its attachment to various surfaces, thereby modifying their chemical and physical properties. Surface functionalization is a key strategy for tailoring the interface between a material and its environment.
One common approach is the use of self-assembled monolayers (SAMs), where molecules spontaneously organize on a surface. While not explicitly detailed for this compound, similar molecules with reactive end groups are used to form SAMs on substrates like gold or silicon. The amine group could be used to anchor the molecule to a surface possessing complementary reactive groups, leaving the alkyne group exposed for further reactions. This "click" chemistry approach is widely used to attach other molecules, such as biomolecules or fluorescent dyes.
For instance, monolithic polymeric materials have been functionalized using ring-opening metathesis polymerization (ROMP). researchgate.net In some cases, epoxy groups on a monolith are reacted with amines like norborn-5-en-2-ylmethylamine to introduce new functional groups for further modification. researchgate.net This demonstrates how an amine can be used to covalently bind functional molecules to a surface.
Smart materials are designed to respond to external stimuli such as changes in temperature, pH, or light. frontiersin.orgnwo.nl The incorporation of functional groups like those in this compound can impart such responsive behavior to a material.
The development of polymers with nontraditional intrinsic luminescence is another area where monomers like this compound could be valuable. researchgate.net For example, multicomponent tandem polymerization of alkynes and amines has been used to create poly(aminomaleimide)s with luminescent properties. researchgate.net
The unique electronic and structural features of polymers derived from or functionalized with this compound make them promising candidates for advanced sensing technologies.
Conjugated polymers containing amino groups are particularly well-suited for fluorescent sensing applications. mit.edu The mechanism often relies on the quenching of the polymer's fluorescence upon binding of an analyte. The delocalized excitons in the polymer can sample multiple potential binding sites, leading to an amplified sensor response. mit.edu
Metal oxide (MOX) gas sensors are another area where functionalization plays a key role. mdpi.comresearchgate.net The sensitivity and selectivity of these sensors can be enhanced by modifying their surface with organic molecules. While not directly mentioning this compound, the principle involves the interaction of volatile organic compounds (VOCs) with the functionalized sensor surface, leading to a change in the material's electrical resistance. mdpi.com The amine and alkyne groups of this compound could potentially interact with specific VOCs, making it a candidate for surface modification in tailor-made gas sensors. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Octyn 1 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. compoundchem.comlibretexts.org For 2-Octyn-1-ylamine, ¹H and ¹³C NMR are the primary methods used, often supplemented by two-dimensional techniques for unambiguous signal assignment.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is generated based on typical values for similar functional groups and structural motifs. Actual values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (C8) | 0.8 - 1.0 | Triplet |
| (CH₂)₄ (C4-C7) | 1.2 - 1.6 | Multiplet |
| CH₂-C≡ (C3) | 2.0 - 2.4 | Triplet |
| ≡C-CH₂-N (C1) | 3.0 - 3.4 | Singlet (or Triplet if coupled to NH₂) |
| NH₂ | 1.0 - 4.0 (broad) | Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the sp-hybridized carbons of the alkyne group are expected to resonate in a characteristic downfield region. While specific data for this compound is limited, studies on related N-alkynylamines and their derivatives provide valuable insights into the expected chemical shifts. researchgate.net The carbon attached to the nitrogen atom (C1) would be influenced by the electronegativity of the nitrogen, shifting it downfield. The carbons of the hexyl chain would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for similar functional groups and structural motifs. Actual values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C8 | 13 - 15 |
| C7 | 22 - 24 |
| C6 | 30 - 32 |
| C5 | 28 - 30 |
| C4 | 18 - 20 |
| C3 (≡C-CH₂) | 80 - 85 |
| C2 (C≡C-CH₂) | 85 - 90 |
| C1 (CH₂-N) | 35 - 45 |
To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comepfl.ch For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the hexyl chain.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). epfl.chprinceton.edulibretexts.orgustc.edu.cn This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chprinceton.edulibretexts.orgustc.edu.cn HMBC is crucial for identifying quaternary carbons (like the alkyne carbons) and for piecing together the entire molecular framework by observing long-range couplings. For example, the propargylic protons at C1 would show a correlation to the alkyne carbons C2 and C3.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orgrsc.org
Infrared (IR) Spectroscopy : In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. A key feature would be the C≡C triple bond stretching vibration of the internal alkyne, which is generally weak and appears in the 2100-2260 cm⁻¹ region. wpmucdn.com The intensity of this peak for an internal alkyne can be very weak due to the symmetry and small change in dipole moment during the vibration. wpmucdn.com
Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. wikipedia.orghoriba.com The C≡C stretching vibration of the internal alkyne, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This is because the polarizability of the triple bond changes significantly during the vibration.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C≡C (Alkyne) | Stretch | 2100 - 2260 | Weak (IR), Strong (Raman) |
| N-H (Amine) | Bend | 1590 - 1650 | Medium |
| C-H (Alkyl) | Bend | 1375 - 1465 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. chemguide.co.uk It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₈H₁₅N, 125.22 g/mol ). As an amine, the molecular ion peak is expected to be an odd number, which is consistent with the nitrogen rule. libretexts.org
Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a stable iminium ion. The fragmentation pattern would also likely show losses of small alkyl fragments from the hexyl chain. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.orgresearchgate.net The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice.
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallography could provide precise bond lengths, bond angles, and torsional angles of the molecule. This would definitively confirm the connectivity established by NMR and provide insight into the molecule's conformation in the solid state. While no specific X-ray crystallographic studies for this compound were found in the searched literature, this technique remains the gold standard for unambiguous structural elucidation of crystalline compounds.
Computational Chemistry and Theoretical Studies of 2 Octyn 1 Ylamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Octyn-1-ylamine. DFT is a widely used method that calculates the electronic structure of atoms and molecules to determine their properties. frontiersin.orgrsc.org These calculations are crucial for analyzing inhibitor mechanisms and describing the influence of molecular structure on chemical processes. researchgate.net
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. organic-chemistry.org For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. csic.esresearchgate.netlibretexts.org The flexible n-pentyl group of this compound can adopt numerous conformations, and computational methods can identify the most energetically favorable ones. nih.gov Studies on related long-chain molecules show that interactions such as gauche and anti-arrangements significantly influence conformational stability. csic.es For this compound, the analysis would focus on the rotation around the C-C single bonds of the pentyl chain and the C-C bond connecting the chain to the alkyne group.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C≡C | ~1.21 Å |
| Bond Length | C-N | ~1.46 Å |
| Bond Length | N-H | ~1.02 Å |
| Bond Angle | C-C-N | ~110.5° |
| Bond Angle | H-N-H | ~106.0° |
| Dihedral Angle | H-N-C1-C2 | Staggered (~60°), Eclipsed (~0°) |
Analysis of the electronic structure provides insight into a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgfrontiersin.orgacs.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons, with some contribution from the π-system of the carbon-carbon triple bond. The LUMO is likely to be an anti-bonding π* orbital associated with the alkyne group. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | ~ -8.9 | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | ~ 1.5 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 10.4 | Relates to chemical reactivity and stability |
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. wikipedia.org These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking. smu.edu By comparing the calculated frequencies with experimental data, the accuracy of the computational model and the optimized geometry can be validated. researchgate.net For a molecule like this compound, which has 22 atoms, there are 3N-6 = 60 normal modes of vibration. wikipedia.org
Key predicted vibrational frequencies for this compound would include N-H stretching of the primary amine, C-H stretching of the alkyl chain, and the characteristic C≡C triple bond stretching. DFT calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental results. researchgate.net
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Range | Assignment |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3360 | 3300-3500 | Primary amine group |
| N-H Stretch (symmetric) | ~3290 | 3250-3400 | Primary amine group |
| C-H Stretch (sp³ CH₂) | ~2930 | 2850-2960 | Pentyl chain |
| C≡C Stretch | ~2235 | 2100-2260 | Internal alkyne |
| N-H Bend (scissoring) | ~1610 | 1590-1650 | Primary amine group |
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this can involve studying its synthesis, such as in three-component A³-coupling reactions, or its participation in further chemical transformations like cyclizations. rsc.orgcsic.estandfonline.com DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. diva-portal.org
By calculating the activation energies (the energy barriers of transition states), researchers can predict reaction rates and determine the most likely mechanism. acs.org For example, studies on related alkynylamines have used DFT to understand the chemoselectivity between different reaction pathways, such as lactamization versus hydroamination, revealing that the chain length between the amine and alkyne is a critical factor. acs.orgcdmf.org.br Similar computational studies on this compound could predict its behavior in various synthetic contexts, aiding in the rational design of new reactions. rsc.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. ulisboa.pt MD simulations model the physical movements of atoms and molecules over time, providing a view of the conformational landscape. ualberta.canih.gov For a flexible molecule like this compound, MD is essential for exploring the vast number of possible conformations that arise from the rotation of its alkyl chain. x-mol.net
These simulations can be performed in various environments, such as in a vacuum or in different solvents, to understand how intermolecular interactions affect conformational preferences. The development of accurate force fields—sets of parameters that describe the potential energy of the system—is critical for reliable MD simulations of amines. arxiv.org Such studies can reveal how the molecule might fold and interact with other molecules, which is particularly important for understanding its behavior in biological systems or as a solvent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Electronic Descriptors and Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. mdpi.comeuropa.eu In a QSAR study involving this compound, it would be treated as one member of a larger set of related amines.
The first step involves calculating various molecular descriptors. For this compound, these would include:
Electronic Descriptors : Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and partial atomic charges (e.g., the charge on the nitrogen atom). journalssystem.comacs.org These descriptors quantify the electronic effects that influence how a molecule interacts with a biological target or reactant. europa.eu
Topological/Steric Descriptors : These describe the size, shape, and branching of the molecule. For this compound, the length and volume of the octyl chain would be important steric factors.
Hydrophobicity Descriptors : Parameters like the octanol-water partition coefficient (logP) quantify the molecule's hydrophobicity, which is crucial for predicting its transport and distribution in biological systems. journalssystem.com
Once calculated, these descriptors are used to build a mathematical model that links them to an observed activity, such as enzyme inhibition or flotation efficiency. journalssystem.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for the desired activity.
Future Research Directions and Emerging Trends for 2 Octyn 1 Ylamine Research
Exploration of Novel and Sustainable Synthetic Methodologies
The development of cost-effective and environmentally benign methods for producing primary amines remains a critical goal in chemical synthesis. rsc.org Future research concerning 2-Octyn-1-ylamine will prioritize the shift from classical, often harsh, synthetic routes to more sustainable and atom-economical alternatives.
Key research thrusts will include:
Catalytic Hydroamination: Direct, atom-efficient hydroamination of appropriate alkyne precursors represents a highly desirable route. rsc.org Research will focus on developing catalysts that can mediate the addition of ammonia (B1221849) to alkyne feedstocks with high selectivity and efficiency, minimizing waste. rsc.orgconicet.gov.ar The challenge lies in controlling the regioselectivity to favor the terminal amine and avoiding side reactions. conicet.gov.arnih.gov
Green Reagents and Solvents: Emphasis will be placed on methodologies that utilize renewable starting materials and environmentally friendly solvents, such as water or biomass-derived solvents. acs.orgmdpi.com For instance, the reductive amination of biomass-derived aldehydes and ketones is a growing area of interest for producing various primary amines sustainably. acs.org
Flow Chemistry and Process Intensification: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters. Developing flow-based protocols for the synthesis of this compound could lead to more efficient and safer industrial production.
Enzymatic and Bio-catalytic Routes: The use of enzymes or whole-cell biocatalysts for amine synthesis is a burgeoning field. Exploring enzymatic pathways could provide highly selective and sustainable methods for producing chiral or achiral this compound under mild conditions.
A comparison of traditional versus emerging sustainable synthetic goals is highlighted below.
| Feature | Traditional Synthesis | Future Sustainable Goal |
| Nitrogen Source | Stoichiometric reagents | Catalytic use of ammonia rsc.orgd-nb.info |
| Reducing Agent | Metal hydrides | Molecular hydrogen (H₂) acs.orgd-nb.info |
| Catalysts | Often precious metals | Earth-abundant metals (e.g., Ni, Co, Fe) rsc.orgnih.gov |
| Byproducts | Stoichiometric waste | Minimal waste (high atom economy) rsc.org |
| Conditions | Often harsh (high temp/pressure) | Mild reaction conditions acs.orgd-nb.info |
Design of Advanced Catalytic Systems for Challenging Transformations
The dual functionality of this compound presents both opportunities and challenges for selective chemical transformations. Designing advanced catalytic systems that can precisely control reactivity at either the alkyne or the amine group, or engage both in concerted transformations, is a major frontier.
Future directions in catalysis will likely involve:
Earth-Abundant Metal Catalysis: Moving away from expensive and scarce precious metals like palladium, rhodium, and platinum is a key trend. acs.orgchinesechemsoc.org Research will increasingly focus on catalysts based on manganese, iron, cobalt, and nickel for reactions such as hydrofunctionalization, hydrogenation, and coupling. rsc.orgnih.govacs.org For example, cobalt catalysts have shown high efficiency in the synthesis of primary amines under very mild conditions. d-nb.info
Bimetallic and Cooperative Catalysis: Systems that employ two distinct metals can enable novel reactivity not achievable with a single catalyst. rsc.orgusc.gal For instance, a Cu/Pd synergistic system has been used for the alkenylboration of alkynes, and a Ni-Al cooperative system has been developed for the synthesis of 2-quinolones from formamides and alkynes. usc.galmdpi.com Such systems could be designed to activate both the alkyne and amine moieties of this compound for complex annulation or multicomponent reactions.
Ligand-Tuned Selectivity: The ligand environment around a metal center is crucial for controlling catalytic activity and selectivity. rsc.org Future work will involve the rational design and synthesis of sophisticated ligands that can, for example, direct the regioselectivity of additions to the alkyne (Markovnikov vs. anti-Markovnikov) or enable enantioselective transformations. chinesechemsoc.orgacs.orgorganic-chemistry.org
Photoredox Catalysis: Light-driven catalytic processes offer unique reaction pathways under mild conditions. Exploring photoredox-catalyzed reactions of this compound could unlock novel transformations, such as radical-based functionalizations of the alkyne or C-H functionalization adjacent to the amine. rsc.org
| Catalytic System | Transformation Type | Potential Application for this compound |
| Dinuclear Manganese | Selective 1,2-difunctionalization of alkynes acs.org | Introduction of two different functional groups across the triple bond. |
| Nickel-Triphos Complex | Reductive amination & hydrogenation rsc.org | Potential for reverse reaction or further reduction post-functionalization. |
| Cationic Rhodium(I) | Intermolecular hydroamination of terminal alkynes organic-chemistry.org | Synthesis of imines and secondary amines from this compound. |
| Copper Nanoparticles | Regioselective hydroamination conicet.gov.ar | Selective synthesis of imines with predictable regiochemistry. |
Integration with Bioorthogonal Chemistry for Targeted Applications
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wur.nl The terminal alkyne of this compound makes it an ideal participant in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition. rsc.orgcas.org
Emerging trends in this area include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While the copper-catalyzed version (CuAAC) is highly efficient, the toxicity of copper catalysts can be a limitation in biological systems. cas.orgacs.org Research is focused on developing strained cyclooctyne (B158145) derivatives. However, this compound itself serves as a fundamental building block for constructing more complex probes. Its primary amine can be used as a handle to attach other functionalities (e.g., fluorophores, drugs) before the alkyne is used for bio-conjugation.
Development of Multifunctional Probes: Leveraging both the amine and alkyne groups, this compound can serve as a scaffold for creating dual-purpose or multifunctional molecular probes. For example, the amine could be acylated with a targeting ligand, while the alkyne remains available for a subsequent "click" reaction to attach a reporter group. wur.nlnih.gov
Radiopharmaceutical Development: Click chemistry is increasingly used to prepare radiopharmaceuticals for PET and SPECT imaging. nih.gov this compound could be incorporated into precursors for rapid and efficient labeling with radionuclides, where the amine group can be used to modulate solubility and pharmacokinetic properties. nih.gov
| Click Reaction Type | Key Feature | Relevance to this compound |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselective, forms stable 1,2,3-triazole linkage. cas.org | The terminal alkyne is a perfect substrate for this reaction, enabling modular assembly. sigmaaldrich.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, fast kinetics with strained alkynes. rsc.orgacs.org | Can be used to create probes that react with azide-modified biomolecules in vivo. wur.nl |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, uses tetrazine and strained alkene/alkyne partners. rsc.org | While not a direct reaction, the amine handle can be used to link to a dienophile for IEDDA. |
Advanced Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical research. For a molecule like this compound, computational methods can accelerate the discovery of new reactions and catalysts.
Future research will leverage:
Density Functional Theory (DFT) for Mechanistic Elucidation: DFT calculations are instrumental in understanding complex reaction mechanisms, transition states, and the roles of catalysts and ligands. mdpi.comresearchgate.net This insight can explain observed selectivity and guide the optimization of reaction conditions for transformations involving this compound. rsc.org
Machine Learning (ML) for Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yield or enantioselectivity. mdpi.comresearchgate.net A predictive model could be developed to screen potential catalysts or reaction partners for this compound, saving significant experimental time and resources. nih.govresearchgate.net
In Silico Catalyst Design: Computational tools can be used to design new catalysts a priori. By modeling the interaction of this compound with a proposed catalyst's active site, researchers can predict its potential efficacy and selectivity before attempting its synthesis. rsc.orgresearchgate.net This is particularly relevant for designing catalysts for challenging enantioselective reactions.
| Computational Tool | Application | Specific Goal for this compound Research |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. mdpi.com | Understand regioselectivity in hydrofunctionalization reactions. mdpi.com |
| Activation Strain Model (ASM) | Analyze reactivity trends and reaction barriers. researchgate.net | Predict how modifications to the alkyne or amine affect reactivity. |
| Machine Learning (ML) | Predict reaction outcomes and screen catalysts. mdpi.comresearchgate.net | High-throughput screening of ligands for enantioselective amination. |
| Molecular Dynamics (MD) | Simulate behavior in solution or within materials. researchgate.net | Predict self-assembly patterns of polymers containing this compound. |
Development of Smart Materials through Modular Synthesis Leveraging this compound
Smart materials, which respond to external stimuli, are at the forefront of materials science. The bifunctional nature of this compound makes it an exceptional monomer or functionalizing agent for creating advanced polymers and materials via modular synthesis. numberanalytics.com
Emerging trends include:
Clickable Polymers and Networks: The alkyne group is a perfect handle for post-polymerization modification using CuAAC. sigmaaldrich.comnumberanalytics.com Polymers can be synthesized with pendant amine groups (derived from an appropriate 2-octynyl precursor) and then functionalized in a modular fashion to attach various side chains, creating materials with tailored properties such as solubility or therapeutic activity. researchgate.net Conversely, the amine can be part of the polymer backbone, leaving the alkyne free for cross-linking to form hydrogels or responsive networks. sigmaaldrich.com
Conjugated Polymers: The alkyne moiety can be directly incorporated into the backbone of conjugated polymers through reactions like Sonogashira coupling. oup.com The primary amine group can serve to tune the electronic properties, solubility, and processability of these materials, which have applications in electronics, sensing, and photonics.
Functional Surfaces and Biomaterials: this compound can be used to modify surfaces. The amine group can anchor the molecule to a substrate, while the alkyne is presented for "clicking" on other molecules, such as anti-fouling polymers or bioactive peptides, to create functional biomaterial coatings. mdpi.com
Self-Assembling Systems: Incorporating this compound into block copolymers or dendrimers can drive self-assembly into well-defined nanostructures like micelles or vesicles. researchgate.netmdpi.com The amine functionality can be used to introduce pH-responsiveness, leading to smart drug delivery systems that release their payload in specific biological environments.
| Material Type | Role of this compound | Synthetic Strategy | Potential Application |
| Functional Polymers | Monomer or modifying agent researchgate.net | Step-growth polymerization, CuAAC post-functionalization sigmaaldrich.com | Drug-polymer conjugates, tunable plastics |
| Hydrogels | Cross-linking agent | Click chemistry (CuAAC) sigmaaldrich.com | Tissue engineering, controlled release |
| Conjugated Polymers | Backbone component oup.com | Sonogashira or Glaser-Hay polycoupling oup.com | Organic electronics, chemical sensors |
| Functional Surfaces | Surface anchor and coupling site | Covalent attachment followed by CuAAC mdpi.com | Antifouling coatings, biosensors |
| Self-Assembling Copolymers | Functional block in a copolymer researchgate.net | Modular synthesis of block copolymers researchgate.net | pH-responsive drug delivery vehicles |
Q & A
Q. Advanced
- DFT calculations : Use Gaussian or ORCA to model transition states in amine-alkyne coupling reactions. Focus on bond dissociation energies and charge distribution .
- MD simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .
How should researchers design experiments to assess the toxicity or environmental impact of this compound?
Q. Basic
- In vitro assays : Use Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ values) .
- Environmental modeling : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates .
- Safety protocols : Follow OSHA guidelines for PPE (gloves, goggles) and fume hood use during handling .
What advanced spectroscopic techniques can resolve ambiguities in the structural characterization of this compound derivatives?
Q. Advanced
- 2D NMR : Utilize H-C HSQC to assign stereochemistry in chiral derivatives .
- X-ray crystallography : Resolve bond-length discrepancies (e.g., C≡C vs. C-N distances) for crystal-phase validation .
- In situ IR : Monitor intermediate formation during reactions using ATR-FTIR with flow reactors .
How can meta-analyses improve the interpretation of fragmented catalytic performance data for this compound?
Q. Advanced
- Effect size calculation : Aggregate turnover frequency (TOF) data across studies using random-effects models .
- Sensitivity analysis : Test for bias from small-study effects (e.g., Egger’s regression) .
- Subgroup analysis : Stratify data by catalyst type (homogeneous vs. heterogeneous) to identify moderators .
What methodologies are recommended for optimizing the enantioselective synthesis of this compound?
Q. Advanced
- Chiral ligands : Screen phosphine or bisoxazoline ligands with Pd or Cu catalysts .
- Kinetic resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) to monitor enantiomeric excess (ee) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, pressure, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
